An In-depth Technical Guide to 6-(Fluorescein-5-carboxamido)hexanoic Acid: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 6-(Fluorescein-5-carboxamido)hexanoic Acid: Structure, Synthesis, and Characterization
This guide provides a comprehensive overview of 6-(fluorescein-5-carboxamido)hexanoic acid, a widely utilized fluorescent labeling reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, outlines a detailed synthesis protocol with mechanistic insights, and provides guidance on its purification and characterization.
Unveiling the Chemical Architecture: The Structure of 6-(Fluorescein-5-carboxamido)hexanoic Acid
6-(Fluorescein-5-carboxamido)hexanoic acid is a derivative of the intensely fluorescent dye, fluorescein. Its structure is characterized by the covalent linkage of a fluorescein core to a six-carbon aliphatic chain (hexanoic acid) via an amide bond. A key feature of this molecule is the presence of a carboxylic acid group at the terminus of the hexanoic acid spacer. This functional group is crucial for its application as a labeling reagent, as it can be activated to react with primary amines on target molecules such as proteins, peptides, and modified oligonucleotides.
Commercially available 6-(fluorescein-carboxamido)hexanoic acid is typically a mixture of two isomers: the 5-carboxamido and the 6-carboxamido derivatives. This isomeric mixture arises from the initial synthesis of the fluorescein precursor, 5(6)-carboxyfluorescein.[1] For most applications, this isomeric mixture is suitable; however, purified single isomers are also available for specific requirements.[2]
Table 1: Physicochemical Properties of 6-(Fluorescein-5(6)-carboxamido)hexanoic acid
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₃NO₈ | [3] |
| Molecular Weight | 489.47 g/mol | [3] |
| Appearance | Orange to reddish solid | |
| Solubility | Soluble in DMSO and DMF | |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~520 nm |
The Synthetic Pathway: Crafting the Fluorescent Probe
The synthesis of 6-(fluorescein-5-carboxamido)hexanoic acid is a well-established process that involves the formation of an amide bond between the carboxylic acid group of 5(6)-carboxyfluorescein and the primary amine of 6-aminocaproic acid (also known as 6-aminohexanoic acid). The most common and efficient method for achieving this is through carbodiimide-mediated coupling, often with the addition of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the active intermediate.
The Rationale Behind the Method
The direct reaction between a carboxylic acid and an amine to form an amide bond requires harsh conditions (high temperatures) and is generally not feasible for complex molecules like fluorescein. Therefore, the carboxylic acid must first be "activated". 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that reacts with the carboxyl group of 5(6)-carboxyfluorescein to form a highly reactive O-acylisourea intermediate.
However, this intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea, which is unreactive towards amines. To circumvent this, N-hydroxysuccinimide (NHS) is added to the reaction mixture. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[4][5] This NHS ester is sufficiently stable to be isolated or can be reacted in situ with the primary amine of 6-aminocaproic acid to form the desired amide bond, releasing NHS as a byproduct.[4] This two-step, one-pot reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the fluorescent dye.
Visualizing the Synthesis
Caption: Synthesis workflow for 6-(Fluorescein-5-carboxamido)hexanoic acid.
Step-by-Step Experimental Protocol
This protocol is a synthesized methodology based on established amide coupling procedures.[4][6]
Materials:
-
5(6)-Carboxyfluorescein
-
6-Aminocaproic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Activation of Carboxyfluorescein:
-
In a round-bottom flask protected from light, dissolve 5(6)-carboxyfluorescein (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the NHS ester formation can be monitored by thin-layer chromatography (TLC).
-
-
Amide Bond Formation:
-
In a separate flask, dissolve 6-aminocaproic acid (1.1 eq) in a minimal amount of DMF. A small amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to ensure the amine is deprotonated.
-
Add the solution of 6-aminocaproic acid dropwise to the activated carboxyfluorescein solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 0.1 M HCl.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization: Ensuring Purity and Identity
The crude product is typically purified by column chromatography on silica gel or, for higher purity, by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC
A gradient elution is commonly employed for the purification of 6-(fluorescein-5-carboxamido)hexanoic acid.
Table 2: Illustrative RP-HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic acid (TFA) |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 495 nm |
The use of a buffer in the mobile phase is crucial for achieving reproducible separation of acidic or basic samples.[7]
Structural Verification through Spectroscopy
The identity and purity of the final product should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the fluorescein core, the hexanoic acid spacer, and the amide proton. The aromatic protons of the fluorescein moiety typically appear in the region of 6.5-8.5 ppm. The methylene protons of the hexanoic acid chain will be visible in the upfield region (1.2-3.5 ppm). The amide proton will appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show a complex set of signals corresponding to the aromatic carbons of the fluorescein core and the aliphatic carbons of the hexanoic acid chain. The carbonyl carbons of the amide and carboxylic acid will be observed at the downfield end of the spectrum (~165-175 ppm).
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 490.47.
Concluding Remarks
6-(Fluorescein-5-carboxamido)hexanoic acid is a valuable tool in biological research, enabling the fluorescent labeling of a wide array of biomolecules. Its synthesis, based on robust and well-understood amide coupling chemistry, is accessible to researchers with a background in organic synthesis. Careful purification and thorough characterization are paramount to ensure the quality and reliability of the labeled conjugates in downstream applications. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and application of this important fluorescent probe.
References
- Lavis, L. D., Rutkoski, T. J., & Raines, R. T. (n.d.). Tuning the pKa of Fluorescein to Optimize Binding Assays. Raines Lab.
- Bidmanova, S., Hlavacek, A., Damborsky, J., & Prokop, Z. (2011). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing.
-
emp BIOTECH. (n.d.). 5(6)-Carboxyfluorescein NHS ester ~(5(6)-FAM SE), mixed isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). EDC/NHS coupling of carboxyfluorescein to free amines on gentamicin. Retrieved from [Link]
-
Link Technologies. (n.d.). (5 and 6)-FAM, Mixed Isomers (5 and 6-CarboxyFluorescein-Aminohexyl Amidite). Retrieved from [Link]
-
University of Puget Sound. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
-
ResearchGate. (n.d.). Preparation of 5- and 6-Carboxyfluorescein. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
-
Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000394 6-Aminohexanoic Acid. Retrieved from [Link]
- Firestone, G. L., & Linsley, C. G. (2011). A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. PMC.
- Jayathilake, T., & Lu, Y. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5(6)-SFX (6-(Fluorescein-5-(and-6)-Carboxamido) Hexanoic Acid, Succinimidyl Ester), mixed isomers 10 mg [thermofisher.com]
- 3. 6-[Fluorescein-5(6)-carboxamido]hexanoic acid | CAS 265981-56-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 5. researchgate.net [researchgate.net]
- 6. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. rjptonline.org [rjptonline.org]
- 8. raineslab.com [raineslab.com]
- 9. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]
